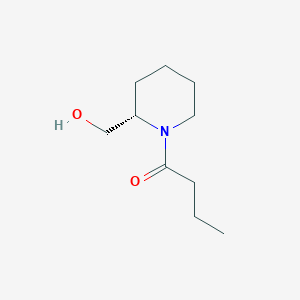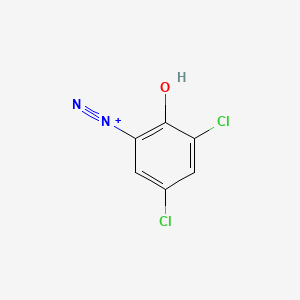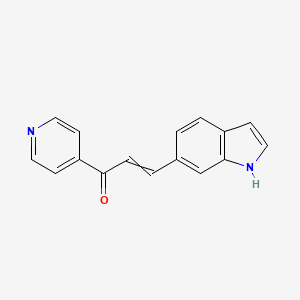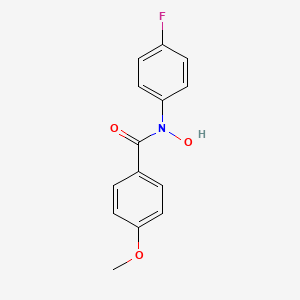![molecular formula C38H67N2O7- B12604997 [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate CAS No. 650604-14-1](/img/structure/B12604997.png)
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of tetrahydropyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One possible route could involve the condensation of a triacontan-13-yl ester with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as flow chemistry, high-throughput screening, and automated synthesis platforms.
化学反应分析
Types of Reactions
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its efficacy, safety, and mechanism of action would be key areas of research.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
相似化合物的比较
Similar Compounds
Tetrahydropyrimidine Derivatives: Compounds with similar core structures but different substituents.
Acetate Esters: Compounds with acetate functional groups attached to various molecular backbones.
Uniqueness
The uniqueness of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate lies in its specific combination of functional groups and long alkyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
650604-14-1 |
|---|---|
分子式 |
C38H67N2O7- |
分子量 |
663.9 g/mol |
IUPAC 名称 |
2-[2,4,6-trioxo-3-(2-oxo-2-triacontan-13-yloxyethyl)-1,3-diazinan-1-yl]acetate |
InChI |
InChI=1S/C38H68N2O7/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33(28-26-24-22-20-14-12-10-8-6-4-2)47-37(45)32-40-35(42)30-34(41)39(38(40)46)31-36(43)44/h33H,3-32H2,1-2H3,(H,43,44)/p-1 |
InChI 键 |
MARUOZSHBJGJIF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)CN1C(=O)CC(=O)N(C1=O)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
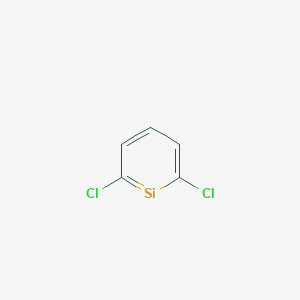
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)

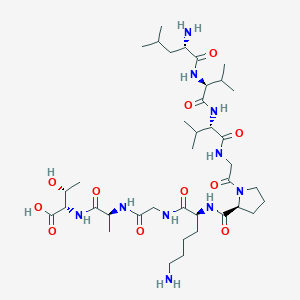

![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
